molecular formula C10H4BrCl2F2N3 B12280731 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine

5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine

Katalognummer: B12280731
Molekulargewicht: 354.96 g/mol
InChI-Schlüssel: CEIPQJAWWLUOMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of bromine and chlorine atoms into the pyrimidine ring.

    Amination: Substitution of a halogen atom with an amine group.

    Coupling Reaction: Coupling of the pyrimidine derivative with 2,4-difluoroaniline under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could result in various functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine would depend on its specific biological target. Generally, pyrimidine derivatives may interact with enzymes or receptors, inhibiting or modulating their activity. This interaction could involve binding to the active site or allosteric sites, affecting the molecular pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-5-fluoro-N-(2,6-difluorophenyl)pyrimidinamine
  • 5-Bromo-2-chloro-N-(2,4-difluorophenyl)-4-pyrimidinamine

Uniqueness

5-Bromo-2,6-dichloro-N-(2,4-difluorophenyl)-4-pyrimidinamine is unique due to its specific halogenation pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Eigenschaften

Molekularformel

C10H4BrCl2F2N3

Molekulargewicht

354.96 g/mol

IUPAC-Name

5-bromo-2,6-dichloro-N-(2,4-difluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H4BrCl2F2N3/c11-7-8(12)17-10(13)18-9(7)16-6-2-1-4(14)3-5(6)15/h1-3H,(H,16,17,18)

InChI-Schlüssel

CEIPQJAWWLUOMD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)NC2=C(C(=NC(=N2)Cl)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.